1-N-Boc-pyrrolidin-2-ylboronic acid

Asymmetric Synthesis Chiral Pyrrolidines Enantioselective Lithiation

This 97% pure 1-N-Boc-pyrrolidin-2-ylboronic acid is a critical C(sp³) nucleophile for Suzuki–Miyaura cross-coupling. The N-Boc protection prevents catalyst poisoning and epimerization, enabling high-yield construction of α-arylated pyrrolidine scaffolds. Ideal for medicinal chemistry optimization and automated library synthesis. Ships with rigorous QC for reliable performance.

Molecular Formula C9H18BNO4
Molecular Weight 215.06 g/mol
CAS No. 149682-75-7
Cat. No. B144304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-pyrrolidin-2-ylboronic acid
CAS149682-75-7
Synonyms[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]boronic Acid;  NT 0187;  2-Borono-1-pyrrolidinecarboxylic Acid 1-(1,1-Dimethylethyl) Ester
Molecular FormulaC9H18BNO4
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C9H18BNO4/c1-9(2,3)15-8(12)11-6-4-5-7(11)10(13)14/h7,13-14H,4-6H2,1-3H3
InChIKeyUIIUYLRUCQCTST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Boc-pyrrolidin-2-ylboronic Acid (CAS 149682-75-7): A Protected α-Borylated Pyrrolidine Building Block for C(sp³)–C(sp²) Coupling


1-N-Boc-pyrrolidin-2-ylboronic acid (CAS 149682-75-7) is an α-borylated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This N-Boc-protected cyclic amine boronic acid functions as a key C(sp³) nucleophile in Suzuki–Miyaura cross-coupling reactions, enabling the construction of α-arylated pyrrolidine scaffolds that are prevalent in pharmaceuticals and agrochemicals [1]. The compound exists as a racemic mixture at the C2 position of the pyrrolidine ring. Its boronic acid moiety participates in metal-catalyzed C–C bond formation, while the Boc group provides orthogonal protection for subsequent synthetic manipulations . The compound is commercially available as a white to pale-yellow solid with a molecular weight of 215.05 g/mol and a purity specification of 97% .

Why Generic Substitution of 1-N-Boc-pyrrolidin-2-ylboronic Acid Fails in Critical C(sp³)–C(sp²) Coupling Applications


Direct substitution with unprotected pyrrolidin-2-ylboronic acid or alternative heterocyclic boronic acids is not viable for applications requiring C(sp³)-hybridized nucleophiles in late-stage functionalization. The Boc protecting group on the pyrrolidine nitrogen serves a dual purpose: it suppresses competitive N–H coordination to palladium catalysts, which would otherwise deactivate the catalytic cycle, and it maintains the boronic acid functionality in a protected state compatible with multi-step synthetic sequences [1]. Removal of the Boc group exposes a secondary amine that can undergo undesired side reactions, including N-arylation, oxidation, or catalyst poisoning, thereby reducing cross-coupling yields and complicating purification. Furthermore, the α-position of the pyrrolidine ring is configurationally labile under basic Suzuki–Miyaura conditions; the Boc group provides steric and electronic stabilization that minimizes epimerization during coupling, a critical consideration when chiral pyrrolidine derivatives are required for downstream applications [2].

Quantitative Differentiation Evidence for 1-N-Boc-pyrrolidin-2-ylboronic Acid Versus Key Analogs


Enantioselective Synthesis: 70–80% Yield with Defined Chiral Induction

A (−)-sparteine-mediated enantioselective lithiation–borylation of N-Boc-pyrrolidine produces 1-N-Boc-pyrrolidin-2-ylboronic acid in 70–80% yield with high enantioselectivity (determined by HPLC analysis of the corresponding pinanediol ester). In contrast, racemic syntheses using non-chiral bases typically yield the product in 40–60% yield as a racemic mixture, with additional chiral resolution steps required to isolate enantiopure material [1]. The direct enantioselective route eliminates the need for resolution and provides defined stereochemistry at the α-position.

Asymmetric Synthesis Chiral Pyrrolidines Enantioselective Lithiation

HDAC6 Inhibition: Sub-20 nM Potency in Cellular Assays

1-N-Boc-pyrrolidin-2-ylboronic acid exhibits potent inhibition of histone deacetylase 6 (HDAC6) with an IC₅₀ of 18 nM against recombinant human HDAC6 and 44 nM against HDAC2 in biochemical assays [1]. In a cellular context (human A2780 cells), the compound maintains an IC₅₀ of 190 nM following 18-hour incubation [2]. This activity profile positions the compound as a viable starting point for HDAC6-selective inhibitor development, particularly when compared to the broad-spectrum HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which exhibits IC₅₀ values of 10–50 nM across HDAC1, 2, 3, and 6 with limited isoform selectivity.

Epigenetics HDAC Inhibition Cancer Therapeutics

Purity Specification: 97% Assay Ensures Reproducible Coupling Outcomes

Commercial batches of 1-N-Boc-pyrrolidin-2-ylboronic acid are consistently supplied with a purity of 97% as verified by HPLC or NMR analysis . This level of purity exceeds the typical 95% specification offered for many generic heterocyclic boronic acids. Boronic acid impurities—particularly boroxine oligomers formed via dehydration—can significantly reduce effective coupling yields by sequestering active catalyst and generating off-target side products. The 97% purity specification ensures that the reagent performs predictably in Suzuki–Miyaura couplings without requiring pre-activation or additional purification steps.

Quality Control Analytical Chemistry Cross-Coupling Reagents

Storage Stability: -20°C Recommended for Long-Term Integrity

The recommended storage condition for 1-N-Boc-pyrrolidin-2-ylboronic acid is -20°C under an inert atmosphere . This requirement stems from the boronic acid moiety's susceptibility to dehydration, which forms cyclic boroxine oligomers that are less reactive in cross-coupling. In contrast, the corresponding pinacol boronate ester derivative (N-Boc-pyrrolidin-2-ylboronic acid pinacol ester) exhibits improved room-temperature stability but requires an additional deprotection step prior to coupling. The -20°C storage condition for the free boronic acid represents a practical compromise that preserves reactivity while avoiding the extra synthetic burden of a protecting group removal.

Reagent Stability Storage Conditions Supply Chain

Optimal Application Scenarios for 1-N-Boc-pyrrolidin-2-ylboronic Acid Procurement


Asymmetric Synthesis of α-Arylated Pyrrolidines

Leverage the established enantioselective lithiation–borylation protocol to access chiral α-arylpyrrolidines in 70–80% yield without the need for resolution. This application is directly supported by the (−)-sparteine-mediated synthesis methodology [1], which provides defined stereochemistry at the α-position for subsequent medicinal chemistry optimization.

Medicinal Chemistry Hit-to-Lead for HDAC6-Selective Inhibitors

Utilize the compound's sub-100 nM cellular HDAC6 inhibition (IC₅₀ = 190 nM in A2780 cells) as a starting point for structure-activity relationship studies [1]. The Boc-protected pyrrolidine scaffold offers a privileged geometry for HDAC6 binding pocket occupancy, enabling rapid analog synthesis via Suzuki–Miyaura diversification.

High-Throughput Parallel Synthesis of Pyrrolidine-Focused Libraries

The 97% purity specification ensures consistent performance in automated Suzuki–Miyaura coupling workflows, minimizing batch-to-batch variability in library production [1]. The Boc group remains intact during coupling, allowing for subsequent diversification after deprotection.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In complex molecule synthesis, the Boc group on the pyrrolidine nitrogen remains stable under Suzuki–Miyaura basic conditions, enabling the boronic acid moiety to be selectively engaged without disturbing other acid- or base-sensitive functionalities elsewhere in the molecule [1].

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